molecular formula C23H30O3 B12809714 Melengesterol

Melengesterol

Cat. No.: B12809714
M. Wt: 354.5 g/mol
InChI Key: OKHAOBQKCCIRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melengesterol is a steroidal progestin belonging to the 17α-hydroxyprogesterone group It is primarily known for its derivative, melengestrol acetate, which is used as a growth promoter in animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengesterol typically involves several key steps starting from diosgenin, a naturally occurring steroid sapogenin. The process includes:

    Conversion to 3-toluenesulfonate: Diosgenin is first converted to its 3-toluenesulfonate derivative.

    Solvolysis: This derivative undergoes solvolysis to form a 3,5-cyclosteroid via a cyclopropyl carbinyl ion intermediate.

    Oxidation: The cyclosteroid is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

    Grignard Reaction: The ketone reacts with methylmagnesium iodide to produce isomeric carbinols, predominantly the α-isomer.

    Cyclopropylcarbinyl Transformation: Solvolysis in the presence of acetic acid reverses the cyclopropylcarbinyl transformation, yielding a homoallylic acetate.

    Side Chain Removal: The sapogenin side chain is removed to produce the desired product.

Industrial Production Methods

Industrial production of this compound acetate, the more commonly used derivative, involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Melengesterol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds and ketones to alcohols.

    Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Diazomethane for introducing methylene groups, acetic acid for esterification.

Major Products

Scientific Research Applications

Chemistry

In chemistry, melengesterol and its derivatives are studied for their unique structural properties and reactivity. They serve as model compounds for understanding steroid chemistry and developing new synthetic methodologies.

Biology

Biologically, this compound acetate is used as a growth promoter in livestock. It enhances feed efficiency and promotes weight gain in cattle, making it valuable in the agricultural industry.

Medicine

Industry

In the industrial sector, this compound derivatives are used in the production of veterinary pharmaceuticals and as feed additives to improve livestock productivity.

Mechanism of Action

Melengesterol exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding activates specific pathways involved in reproductive and metabolic processes. The molecular targets include various enzymes and receptors that regulate hormone levels and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Chlormadinone Acetate
  • Cyproterone Acetate
  • Medroxyprogesterone Acetate
  • Megestrol Acetate

Uniqueness

Melengesterol is unique due to its specific structural modifications, such as the methylene group at the C16 position. This modification enhances its progestational activity compared to other similar compounds. Additionally, its use as a growth promoter in animals sets it apart from other steroidal progestins primarily used in human medicine.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemical research, while its derivatives have important applications in agriculture and potentially in medicine. Understanding its synthesis, reactions, and mechanisms of action provides insights into the broader field of steroid chemistry and its practical applications.

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAOBQKCCIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.